

# 1-Allylpiperidine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Allylpiperidine**, a heterocyclic amine, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive allyl group with a piperidine scaffold, offer a gateway to a diverse array of complex molecular architectures. The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and natural products, imparting favorable physicochemical properties such as aqueous solubility and the ability to cross cell membranes. The presence of the allyl group provides a reactive handle for a multitude of chemical transformations, including carbon-carbon and carbon-heteroatom bond formations. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving **1-allylpiperidine**, highlighting its significance in the synthesis of valuable organic compounds.

## **Chemical and Physical Properties**

**1-Allylpiperidine**, also known as N-allylpiperidine, is a colorless to light yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C8H15N	INVALID-LINK
Molecular Weight	125.21 g/mol	INVALID-LINK
Boiling Point	159-161 °C	
Density	0.846 g/mL at 25 °C	_
CAS Number	14446-67-4	INVALID-LINK

#### Spectroscopic Data:

- ¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed in the regions of 5.8-6.0 ppm (m, 1H, -CH=CH₂), 4.9-5.2 ppm (m, 2H, -CH=CH₂), 2.9-3.1 ppm (d, 2H, -N-CH₂-CH=), 2.3-2.5 ppm (t, 4H, piperidine C2/C6-H), and 1.4-1.7 ppm (m, 6H, piperidine C3/C4/C5-H).
- ¹³C NMR (CDCl³): Resonances are expected around 135 ppm (-CH=CH²), 117 ppm (-CH=CH²), 62 ppm (-N-CH²-CH=), 54 ppm (piperidine C2/C6), 26 ppm (piperidine C4), and 24 ppm (piperidine C3/C5).
- Infrared (IR): Characteristic absorption bands include C-H stretching of the allyl group (~3070 cm<sup>-1</sup>), C=C stretching (~1640 cm<sup>-1</sup>), and C-N stretching (~1100-1200 cm<sup>-1</sup>).
- Mass Spectrometry (MS): The molecular ion peak [M]<sup>+</sup> is observed at m/z 125.

## **Key Synthetic Transformations**

The reactivity of **1-allylpiperidine** is dominated by the chemistry of its two key functional groups: the nucleophilic tertiary amine and the reactive allyl group. This dual functionality allows for a wide range of synthetic manipulations.

## **Reactions of the Allyl Group**

The double bond of the allyl group is susceptible to a variety of addition and rearrangement reactions.

1. Hydroboration-Oxidation:



The hydroboration-oxidation of **1-allylpiperidine** provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding 3-(piperidin-1-yl)propan-1-ol. This transformation is highly valuable for introducing a primary alcohol functionality.



Click to download full resolution via product page

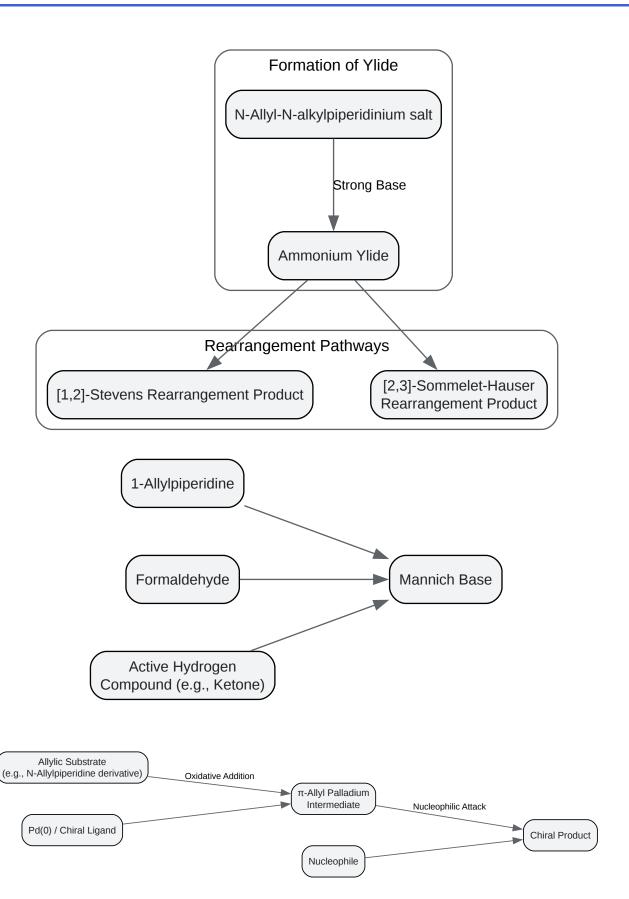
Caption: Hydroboration-oxidation of **1-allylpiperidine**.

#### 2. Sigmatropic Rearrangements:

The allyl group can participate in various sigmatropic rearrangements, which are powerful tools for carbon-carbon bond formation and the synthesis of more complex piperidine derivatives.

• [1][2]-Sigmatropic Rearrangement (Stevens and Sommelet-Hauser Rearrangements): Upon formation of a quaternary ammonium salt (e.g., by reaction with an alkyl halide) and subsequent treatment with a strong base, **1-allylpiperidine** derivatives can undergo[1][3]- (Stevens) or[1][2]- (Sommelet-Hauser) sigmatropic rearrangements. These reactions involve the formation of an ylide intermediate and migration of an alkyl or allyl group to an adjacent carbon atom.[1][4] The Sommelet-Hauser rearrangement typically occurs with benzylic groups and results in ortho-alkylation of the aromatic ring. The Stevens rearrangement is a more general 1,2-rearrangement.[4]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sommelet–Hauser rearrangement Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis of  $\alpha$ -secondary and  $\alpha$ -tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stevens rearrangement Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-Allylpiperidine: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084037#1-allylpiperidine-as-a-building-block-in-organic-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com